2,3-Difluorophenol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,3-difluorophenol often involves the use of fluorination reagents. For instance, 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) has been utilized for the deoxyfluorination of carboxylic acids to afford various acyl fluorides, showcasing the utility of fluorinated reagents in synthesizing complex fluorinated molecules (Wang et al., 2021).
Molecular Structure Analysis
The molecular structure of fluorophenols, such as 2,6-difluorophenol, has been studied via methods like electron diffraction, revealing potential formation of weak intramolecular hydrogen bonds, indicative of similar structural considerations for 2,3-difluorophenol (Vajda & Hargittai, 1993).
Chemical Reactions and Properties
The chemical reactivity of difluorophenols includes participation in nucleophilic substitution reactions and potential for forming various derivatives. For example, difluorocarbene-triggered cyclization has been used to synthesize (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophene derivatives, demonstrating the versatility of difluorophenols in chemical transformations (Liang et al., 2020).
Physical Properties Analysis
The physical properties of 2,3-difluorophenol, like other fluorinated compounds, are influenced by the presence of fluorine atoms. These atoms significantly affect the compound's polarity, boiling point, and solubility. While specific data for 2,3-difluorophenol is not provided, studies on similar compounds, such as 3,5-difluorophenol, highlight the impact of fluorination on physical properties, such as crystal structure and intermolecular interactions (Shibakami & Sekiya, 1994).
Scientific Research Applications
Quantum Chemical Calculations
Quantum chemical calculations have been performed on 2,4-difluorophenol (2,4-DFP), a compound related to 2,3-difluorophenol, to understand its molecular structure and vibrational wavenumbers. These calculations, using ab initio HF and density functional theory (DFT/B3LYP) methods, provide insights into the geometrical parameters and spectral interpretation of such compounds, which are crucial for understanding their chemical behavior and potential applications (Subramanian, Anbarasan, & Manimegalai, 2009).
X-ray Crystallography
X-ray crystallographic studies of 3,5-difluorophenol, a compound structurally similar to 2,3-difluorophenol, reveal unique crystal structures with amphiphilic layer-like arrangements. This finding highlights the potential of difluorophenols in materials science, particularly in the design of structures with specific physical properties (Shibakami & Sekiya, 1994).
Synthesis Applications
2,3-Difluorophenol serves as a starting material in the synthesis of complex organic compounds, such as 2,3-difluoro-4-hydroxybenzene boronic acid. This demonstrates the compound's role in organic synthesis, particularly in the construction of boronic acids which are pivotal in cross-coupling reactions and pharmaceutical synthesis (Geng, 2010).
Functionalization and Diversity-Oriented Synthesis
Difluorophenols, including 2,3-difluorophenol, have been used in the regioexhaustive functionalization to create a variety of hydroxybenzoic acids. This highlights their utility in diversity-oriented synthesis, an approach that aims to produce a wide variety of compounds from a single starting material, thus benefiting drug discovery and material science (Marzi, Gorecka, & Schlosser, 2004).
Microwave Rotational Spectrum Analysis
The microwave rotational spectrum of 2,3-difluorophenol has been recorded, providing detailed information about its rotational and centrifugal distortion parameters. Such spectroscopic studies are important in understanding the molecular geometry and electronic structure of compounds, which is vital for their application in various fields of chemistry and material science (Nair et al., 2019).
Safety And Hazards
2,3-Difluorophenol is flammable and toxic in contact with skin. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition .
Relevant Papers One relevant paper discusses the microwave rotational spectrum of 2,3-Difluorophenol . Another paper mentions its use in the synthesis of a material sensitive to toxic organophosphate .
properties
IUPAC Name |
2,3-difluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEPGIOVXBBUMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214381 | |
Record name | Phenol, 2,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluorophenol | |
CAS RN |
6418-38-8 | |
Record name | Phenol, 2,3-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006418388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-difluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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